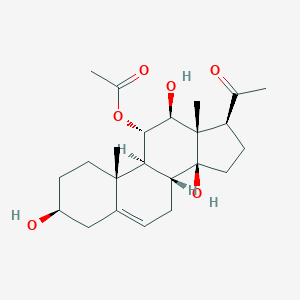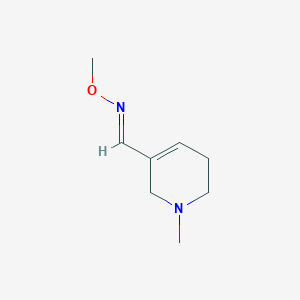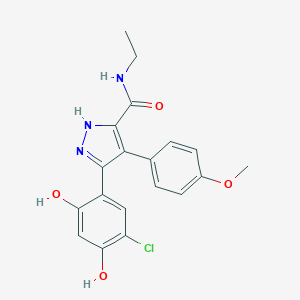
5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
VER-49009, also known as CCT 129397, is a potent inhibitor of heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone involved in the stabilization and proper folding of various proteins, many of which are essential for cancer cell survival and proliferation. VER-49009 has shown significant potential in inhibiting the activity of heat shock protein 90, making it a promising candidate for cancer therapy .
Wissenschaftliche Forschungsanwendungen
VER-49009 has a wide range of scientific research applications, including:
Cancer Research: VER-49009 has shown significant potential in inhibiting the growth of various cancer cell lines by targeting heat shock protein 90. .
Protein Folding Studies: As an inhibitor of heat shock protein 90, VER-49009 is used to study the role of this chaperone in protein folding and stabilization.
Drug Development: VER-49009 serves as a lead compound for the development of new heat shock protein 90 inhibitors with improved efficacy and reduced toxicity
Wirkmechanismus
VER-49009 exerts its effects by binding to the ATPase domain of heat shock protein 90, thereby inhibiting its chaperone activity. This leads to the destabilization and degradation of client proteins that are essential for cancer cell survival. The inhibition of heat shock protein 90 by VER-49009 results in the induction of heat shock proteins 27 and 72, reduction of client proteins such as c-Raf, B-Raf, and survivin, and ultimately causes cell cycle arrest and apoptosis .
Biochemische Analyse
Biochemical Properties
This compound has been found to interact with the Hsp90 protein, a chaperone protein that plays a crucial role in cellular processes . It binds to Hsp90 with high affinity, which can lead to the inhibition of the protein’s function .
Cellular Effects
The interaction of 5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide with Hsp90 can have significant effects on cells. Hsp90 is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . Therefore, the inhibition of Hsp90 by this compound can influence these processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with Hsp90 . This binding can lead to the inhibition of Hsp90, which can result in changes in gene expression and other cellular processes .
Metabolic Pathways
Given its interaction with Hsp90, it may influence pathways that this protein is involved in .
Subcellular Localization
Given its interaction with Hsp90, it may be localized to areas of the cell where this protein is present .
Vorbereitungsmethoden
The synthesis of VER-49009 involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions.
Substitution reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the desired functional groups, such as chloro, methoxy, and carboxamide groups.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Industrial production methods for VER-49009 would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control measures.
Analyse Chemischer Reaktionen
VER-49009 undergoes several types of chemical reactions, including:
Oxidation: VER-49009 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: VER-49009 can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
VER-49009 is compared with other similar heat shock protein 90 inhibitors, such as VER-50589 and NVP-AUY922. While all these compounds inhibit heat shock protein 90, they differ in their binding affinities, cellular uptake, and antiproliferative activities:
VER-50589: This compound has a higher binding affinity to heat shock protein 90 and greater cellular uptake compared to VER-49009.
NVP-AUY922: This compound is another potent heat shock protein 90 inhibitor with a different chemical structure.
These comparisons highlight the uniqueness of VER-49009 in terms of its specific binding mode and its potential as a lead compound for further drug development.
Eigenschaften
IUPAC Name |
3-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-3-21-19(26)18-16(10-4-6-11(27-2)7-5-10)17(22-23-18)12-8-13(20)15(25)9-14(12)24/h4-9,24-25H,3H2,1-2H3,(H,21,26)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNAOTXNHVALTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=NN1)C2=CC(=C(C=C2O)O)Cl)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678600 | |
| Record name | 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
940289-57-6 | |
| Record name | 5-(3-Chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




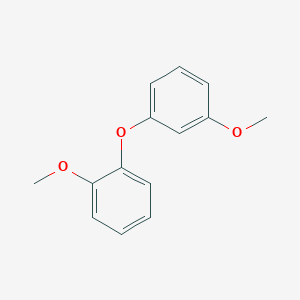
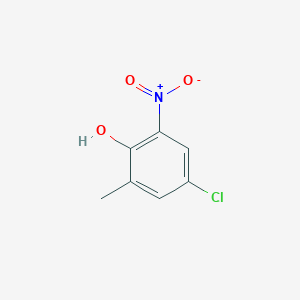
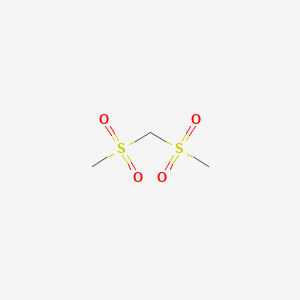

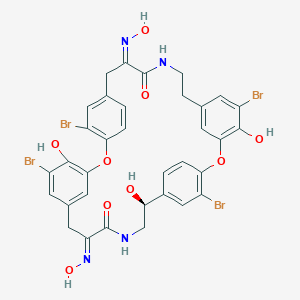


![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)
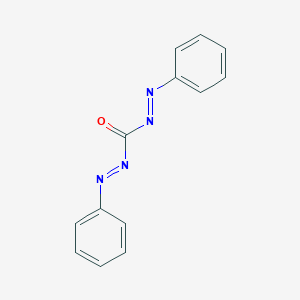
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)
